ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
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Overview
Description
Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of (2S)-2-(4-bromophenyl)morpholine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Bromophenyl ketones or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate
- Ethyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Ethyl (2S)-2-(4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
920799-14-0 |
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Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
RNQIPTWUOMNHHS-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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